3-Fluoro-2-oxopropanoate
Description
Contextualizing 3-Fluoro-2-oxopropanoate within Fluorine Biochemistry
This compound, the anionic form of 3-fluoropyruvic acid, is a significant compound in the field of fluorine biochemistry. vulcanchem.com It is structurally analogous to pyruvate (B1213749), a central molecule in cellular metabolism, with the key difference being the substitution of a hydrogen atom with a fluorine atom on the terminal carbon. vulcanchem.com This strategic placement of fluorine, the most electronegative element, imparts unique biochemical properties to the molecule, making it a valuable tool for studying metabolic processes. vulcanchem.com
The carbon-fluorine bond's strength and the fluorine atom's size, which is comparable to that of a hydrogen atom, allow this compound to be recognized by enzymes that typically process pyruvate. vulcanchem.com However, the high electronegativity of fluorine alters the electronic characteristics of the molecule, often leading to enzyme inhibition or modified substrate activity. vulcanchem.com This "mimic and disrupt" capability is a cornerstone of its application in biochemical research.
The study of organofluorine compounds like this compound is a specialized area of biochemistry. nih.gov Researchers leverage the unique properties of fluorine to probe biological systems, design enzyme inhibitors, and develop new therapeutic agents. nih.gov The introduction of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. vulcanchem.com
Academic Significance of Fluorinated Alpha-Keto Acid Analogs in Biochemical Studies
Fluorinated alpha-keto acid analogs, including this compound, hold considerable academic significance in biochemical studies. Their structural similarity to endogenous alpha-keto acids allows them to act as probes and modulators of metabolic pathways.
One of the primary applications of these analogs is in the study of enzyme mechanisms. By observing how enzymes interact with fluorinated substrates, researchers can gain insights into catalytic processes and the structure of active sites. vulcanchem.com For instance, this compound has been used to investigate the function of enzymes like pyruvate dehydrogenase. vulcanchem.com
Furthermore, the introduction of fluorine can enhance the potency of enzyme inhibitors. The electron-withdrawing nature of fluorine can increase the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack by residues in an enzyme's active site. nih.gov This principle has been successfully applied in the design of potent inhibitors for various enzymes, including proteases like chymotrypsin. nih.gov
The development of synthetic methodologies to create these fluorinated compounds is also an active area of research. mdpi.com Techniques such as electrophilic fluorination using reagents like Selectfluor® are employed to introduce fluorine into precursor molecules with high efficiency. vulcanchem.comacs.org The ability to synthesize these analogs enantioselectively is particularly important for studying stereospecific enzyme-substrate interactions. mdpi.com
The table below summarizes key research findings related to the application of fluorinated alpha-keto acid analogs in biochemical studies:
| Research Area | Key Findings | References |
| Enzyme Inhibition | Fluorinated alpha-keto acid derivatives act as inhibitors of enzymes like chymotrypsin, with potency increasing with the number of fluorine atoms. nih.gov | nih.gov |
| Metabolic Probing | Methyl 3-fluoropyruvate, an ester of 3-fluoropyruvic acid, inhibits pyruvate uptake in Escherichia coli, demonstrating its utility in studying bacterial metabolism. vulcanchem.com | vulcanchem.com |
| Biocatalysis | Transaminases can be used for the stereoselective hydrodefluorination of α-fluoroketones, showcasing a biocatalytic approach to cleaving C-F bonds. whiterose.ac.uk | whiterose.ac.uk |
| Drug Development | Fluorination is a strategy to enhance the metabolic stability and target binding affinity of drug candidates. vulcanchem.commedchemexpress.com | vulcanchem.commedchemexpress.com |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZTLXNODUTD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FO3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 2 Oxopropanoate and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a versatile toolkit for the preparation of 3-fluoro-2-oxopropanoate and a wide array of its derivatives. These methods often involve direct fluorination of precursor molecules or the construction of the fluorinated carbon skeleton through various organic reactions.
Fluorination of Pyruvic Acid and Analogous Substrates
Direct fluorination of pyruvic acid and its analogues is a primary strategy for the synthesis of this compound. This approach typically involves the reaction of an enol or enolate form of the pyruvate (B1213749) substrate with an electrophilic fluorine source.
The choice of fluorinating agent is crucial for the success of these reactions. While molecular fluorine (F₂) can be used, its high reactivity often leads to challenges in selectivity. More commonly, electrophilic N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are employed due to their greater handling safety and selectivity. The reaction of enolates derived from pyruvic acid esters with such reagents can provide the corresponding this compound esters.
A general scheme for this process involves the deprotonation of a pyruvic acid ester using a suitable base to form the enolate, which is then quenched with the electrophilic fluorine source. The reaction conditions, including the choice of solvent, base, and temperature, are critical for optimizing the yield and minimizing side reactions.
Recent advancements have also explored the use of organocatalysis for the α-fluorination of ketones, a reaction type that is analogous to the fluorination of pyruvates. acs.org These methods utilize chiral amines to form an enamine intermediate with the carbonyl compound, which then reacts with an electrophilic fluorine source in a stereocontrolled manner. acs.org
Preparation of Esters and Other Structural Derivatives
The synthesis of esters and other derivatives of this compound is essential for expanding its utility in various applications. Esterification of 3-fluoropyruvic acid is a straightforward method to obtain the corresponding esters. For instance, methyl 2,2,3-trifluoro-3-oxopropanoate can be synthesized by the esterification of trifluoropyruvic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions.
Another approach involves building the fluorinated backbone from simpler starting materials. For example, a method for synthesizing methyl 2-fluoro-3-hydroxypropionate involves the reaction of methyl fluoroacetate (B1212596) and dimethyl oxalate (B1200264) to form a sodium enolate intermediate. This intermediate then reacts with formaldehyde (B43269) to yield the desired product. google.com
The synthesis of more complex derivatives, such as ethyl 2-fluoro-3-oxopentanoate, a key intermediate for pharmaceuticals like Voriconazole, has also been reported. nbinno.com This synthesis can involve the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride. nbinno.com
Stereoselective Synthesis and Chiral Induction in Fluorinated Pyruvates
The development of stereoselective methods for the synthesis of chiral fluorinated pyruvates and their derivatives is of significant interest, as the stereochemistry of fluorine-containing molecules can profoundly influence their biological activity.
One strategy involves the use of chiral auxiliaries. A chiral enamide can undergo highly π-facial selective and regioselective fluorination with an N-F reagent. nih.gov The resulting β-fluoro-iminium cationic intermediate can be trapped to produce chiral α-fluoro-imides and, subsequently, optically enriched α-fluoro-ketones. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds. acs.org Chiral primary amine catalysts derived from Cinchona alkaloids have been shown to effectively catalyze the α-fluorination of a variety of ketones with high enantioselectivity. acs.org This methodology provides a direct route to stereogenic carbon-fluorine synthons. acs.org
Furthermore, cascade reactions have been employed to construct complex chiral fluorinated molecules. For instance, a highly stereoselective cascade Michael/alkylation process has been established for the synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans using a bifunctional squaramide catalyst. rsc.org
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic and biocatalytic methods offer an attractive alternative to chemical synthesis for the preparation of this compound and its derivatives. These methods often proceed under mild reaction conditions with high selectivity, including stereoselectivity.
Several enzyme classes have been shown to accept fluorinated substrates. For example, transaminases (TAs) have been explored for their ability to process α-fluoroketones. researchgate.net While their primary role is in amine synthesis, they have been observed to exhibit a promiscuous hydrodefluorinase activity. researchgate.netwhiterose.ac.uk
Aldolases are another class of enzymes that have demonstrated utility in the synthesis of fluorinated compounds. The type II pyruvate aldolase (B8822740) HpcH and its engineered variants can catalyze the addition of β-fluoro-α-ketoacids, including fluoropyruvate, to various aldehydes. nih.gov This reaction provides access to enantiopure secondary or tertiary fluorides, which are challenging to synthesize chemically. nih.gov
Dehydrogenases have also been employed for the synthesis of fluorinated amino acids from 3-fluoropyruvate. Alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have been used for the production of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, with 3-fluoropyruvate as the substrate. dtu.dk These enzymatic cascades can achieve high yields and complete enantiomeric excess. dtu.dk
The broader field of fluorine biocatalysis is rapidly expanding, with research into various enzymes such as cytochrome P450s, lipases, and fluorinases for the synthesis of a wide range of fluorinated compounds. nih.gov These biocatalytic approaches hold significant promise for the sustainable and efficient production of this compound and its derivatives. nih.gov
Enzymatic Interactions and Biochemical Mechanisms
Interactions with Central Metabolic Enzymes
Pyruvate (B1213749) Dehydrogenase Complex: Mechanistic Elucidation of Inhibition and Decomposition
3-Fluoro-2-oxopropanoate, a fluorinated analog of pyruvate, serves as a significant tool for investigating the mechanisms of the pyruvate dehydrogenase complex (PDC). vulcanchem.com The PDC is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgnih.gov
The interaction of this compound with the PDC is multifaceted, involving both inhibition and enzymatic decomposition. The pyruvate dehydrogenase (E1) component of the complex catalyzes the breakdown of this compound into carbon dioxide, fluoride (B91410) ion (F⁻), and acetate (B1210297). nih.govosti.gov This decomposition reaction proceeds via an acetylthiamin pyrophosphate (acetyl-TPP) intermediate. nih.govosti.gov
Studies involving isotopically labeled 3-fluoro[1,2-¹⁴C]pyruvate have demonstrated that in the presence of the necessary cofactors for the PDC (TPP, coenzyme A, and a reducing system like NADH or pyruvate), [¹⁴C]acetyl-CoA is formed. nih.govosti.gov This indicates that the acetyl group from the acetyl-TPP intermediate is transferred to coenzyme A. nih.govosti.gov However, a portion of the acetyl group is also transferred to water. nih.govosti.gov Further experiments have shown that when the E1 component is incubated with 3-fluoro[1,2-¹⁴C]pyruvate, TPP, and dihydrolipoamide, [¹⁴C]acetyldihydrolipoamide is produced, confirming the chemical competence of acetyl-TPP as an intermediate in the PDC-catalyzed reaction. nih.govosti.gov
The inhibitory action of this compound on the PDC disrupts cellular metabolism and energy production, making it a valuable compound for studying these processes. The inhibition is, in part, due to its structural similarity to pyruvate, which allows it to compete with the natural substrate for the enzyme's active site. The regulation of the PDC is complex, involving allosteric inhibition by its products (ATP, NADH, and acetyl-CoA) and regulation by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP). wikipedia.orge-dmj.org
Table 1: Decomposition of this compound by Pyruvate Dehydrogenase Complex
| Reaction Type | Catalyst | Products | Relevance |
| Decomposition | Pyruvate Dehydrogenase Complex | CO₂, F⁻, Acetate | Critical for mitochondrial metabolism. |
Pyruvate Kinase and Phosphoenolpyruvate (B93156) Carboxylase: Substrate and Inhibitor Studies
This compound also interacts with other key enzymes of central metabolism, including pyruvate kinase and phosphoenolpyruvate carboxylase. Pyruvate kinase is a glycolytic enzyme responsible for the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP into pyruvate and ATP. turkupetcentre.net
Research indicates that this compound can act as a substrate for pyruvate kinase, leading to time-dependent inactivation of the enzyme. The mechanism of inactivation involves the decomposition of this compound into 2-oxo-3-butenoate, which then reacts with thiol groups on the enzyme, causing irreversible inactivation. This inactivation can be prevented by the presence of dithiothreitol, a reducing agent.
Similarly, phosphoenolpyruvate carboxylase (PEPC), an enzyme involved in fixing carbon dioxide, can also be inactivated by this compound through a similar mechanism. An analog, (Z)-phosphoenol-3-fluoropyruvate, has been shown to be a substrate for maize leaf PEPC. nih.gov Interestingly, while the enzyme does carboxylate this analog, the primary reaction is its dephosphorylation. nih.gov
Table 2: Interaction of this compound with Pyruvate Kinase and Phosphoenolpyruvate Carboxylase
| Enzyme | Interaction Type | Mechanism |
| Pyruvate Kinase | Substrate, Inactivator | Decomposition to 2-oxo-3-butenoate, which reacts with enzyme thiols. |
| Phosphoenolpyruvate Carboxylase | Substrate, Inactivator | Decomposition to 2-oxo-3-butenoate, which reacts with enzyme thiols. |
Substrate Specificity and Kinetic Analysis with Fluorinated Pyruvates
The introduction of fluorine into pyruvate alters its biochemical properties and provides a tool to probe the substrate specificity and kinetics of enzymes that interact with pyruvate. vulcanchem.com Kinetic analyses of enzymes with various fluorinated substrates reveal how the position and number of fluorine atoms affect enzyme-substrate interactions. reading.ac.uk
For instance, studies on galactokinase with fluorinated galactose derivatives have shown that the enzyme exhibits lower affinity for the fluorinated substrates compared to the natural substrate, galactose. reading.ac.uk Similarly, kinetic studies on glycosyltransferases using fluorinated sugar donors or acceptors often show lower activity compared to their non-fluorinated counterparts. reading.ac.uk
While specific kinetic data for this compound with a wide range of enzymes is not extensively detailed in the provided search results, the general principle is that the electronegativity and size of the fluorine atom can significantly impact binding affinity (Km) and catalytic turnover rate (kcat) of enzymes. reading.ac.uk These studies are crucial for understanding the structural and electronic requirements of enzyme active sites.
Investigations into Halogenase Biochemistry
Mechanistic Probes for Enzymatic Halogenation Reactions
Fluorinated compounds like this compound can serve as mechanistic probes to investigate enzymatic halogenation reactions. vulcanchem.com The unique properties of the carbon-fluorine bond can provide insights into enzyme binding sites and catalytic mechanisms. vulcanchem.com
The study of how enzymes interact with fluorinated substrates helps to elucidate the factors that govern regioselectivity and stereochemistry in halogenation reactions. vulcanchem.com For example, the ability of the fluorinase to also act as a chlorinase, albeit less efficiently, provides clues about the halide binding pocket and the factors influencing halide specificity. frontiersin.org Computational studies are also employed to understand the reaction mechanisms of halogenases and the origins of their substrate and chemoselectivities. frontiersin.org The use of fluorinated analogs allows researchers to dissect the individual steps of the catalytic cycle and to identify key amino acid residues involved in substrate binding and catalysis.
Modulation of Other Enzyme Systems
4-Hydroxyphenylpyruvate Dioxygenase Inhibition Studies
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that plays a critical role in the catabolism of tyrosine. nih.gov It is a target for a class of herbicides that function by inhibiting this enzyme, leading to a disruption in essential biochemical pathways in plants. wikipedia.org Research into the inhibitory potential of various compounds against HPPD is an active area. However, studies investigating the direct interaction of this compound with this enzyme have indicated a lack of inhibitory effect. Specifically, one study noted that no inhibition of 4-hydroxyphenylpyruvate dioxygenase was observed with 3-fluoropyruvate. latrobe.edu.au While many analogues of the natural substrate, 4-hydroxyphenylpyruvic acid, have been synthesized and tested, with some ring-substituted versions acting as reversible inhibitors, this compound itself does not appear to function as an inhibitor for this particular enzyme. nih.govlatrobe.edu.au
Table 1: Summary of Inhibition Study on 4-Hydroxyphenylpyruvate Dioxygenase
| Compound | Target Enzyme | Finding |
|---|
Heme-Dependent Tyrosine Hydroxylase: Substrate Reactivity and Bond Activation
Recent discoveries have identified a family of heme-dependent L-tyrosine hydroxylases (TyrHs) involved in natural product biosynthesis. These enzymes present a different mechanism from the more common non-heme iron enzymes. wikipedia.org Studies on a representative heme-dependent TyrH from Streptomyces sclerotialus (SsTyrH) have revealed dual reactivity when presented with 3-fluoro-L-tyrosine, a substrate closely related to this compound. This dual reactivity involves the cleavage of both C-H and C-F bonds. wikipedia.org
The mechanism behind this dual functionality has been a subject of investigation. It was initially unclear how the enzyme could mediate two such distinct reactions. Structural and mechanistic studies, including crystallography and quantum mechanical calculations, have provided significant insights. wikipedia.org A key finding is that the substrate, 3-fluoro-L-tyrosine, can adopt two different conformations within the enzyme's active site. wikipedia.org One orientation favors the activation and hydroxylation of the C-H bond, while the other conformation preferentially leads to the activation and cleavage of the C-F bond. The ratio of these two orientations in the crystal structure was found to be approximately 7:3, suggesting that the substrate's binding orientation is the primary factor determining the reaction's outcome. wikipedia.org
Further research using molecular dynamics simulations has clarified the nature of the oxidizing species involved. These studies indicate that a single oxidant, Compound I (Cpd I), is responsible for functionalizing both the C-H and C-F bonds. The high energy barrier associated with Compound 0 (Cpd 0) suggests it is not the active oxidant in this process. Therefore, the enzyme utilizes a single oxidant, and the conformational flexibility of the substrate in the active site dictates the reaction pathway, masquerading as if two different oxidants were involved.
Table 2: Research Findings on Heme-Dependent Tyrosine Hydroxylase and 3-Fluoro-L-Tyrosine
| Research Area | Key Finding | Significance |
|---|---|---|
| Enzyme Reactivity | Heme-dependent TyrH exhibits dual reactivity, cleaving both C-H and C-F bonds of 3-fluoro-L-tyrosine. wikipedia.org | Demonstrates a novel enzymatic capability for C-F bond activation. |
| Reaction Determinant | Substrate conformation within the active site is the primary factor controlling the reaction pathway (C-H vs. C-F activation). wikipedia.org | Reveals that product distribution is regulated by substrate binding orientation. |
| Oxidizing Species | Compound I (Cpd I) is the primary oxidant for both C-H and C-F bond functionalization. | Clarifies the chemical mechanism of bond activation by the enzyme. |
| Structural Basis | Crystal structures show two distinct orientations of the fluorine atom of the bound substrate, correlating with the two reaction types. wikipedia.org | Provides molecular-level evidence for the role of substrate conformation. |
Metabolic Pathway Modulation and Elucidation
Impact on Glycolytic Flux and Regulatory Mechanisms
3-Fluoro-2-oxopropanoate, as a structural analog of pyruvate (B1213749), can competitively interfere with enzymes that utilize pyruvate, thereby modulating metabolic flux. Glycolysis, the pathway that converts glucose to pyruvate, is a primary target. slideshare.netwikipedia.org The regulatory architecture of glycolysis is complex, with several key enzymes controlling the rate of the pathway, including hexokinase, phosphofructokinase, and pyruvate kinase. wikipedia.orgpressbooks.pub
A significant mechanism of action for this compound involves its influence on the glycolytic enzyme enolase. nih.gov Research has long established that fluoride (B91410) ions are potent inhibitors of enolase (2-phospho-D-glycerate hydrolyase), an enzyme that catalyzes the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). nih.govproteopedia.org The inhibitory effect is not caused by the fluoride ion alone; it requires the presence of inorganic phosphate (B84403) (Pi) and magnesium ions (Mg²⁺). nih.gov this compound can act as a source of fluoride ions, which, upon release, form an inhibitory complex with Mg²⁺ and Pi in the active site of enolase, effectively blocking a crucial step in the energy-generation phase of glycolysis. nih.govnih.gov
Another critical enzyme in this section of the glycolytic pathway is phosphoglycerate mutase (PGAM), which catalyzes the preceding step: the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate. proteopedia.orgvirginia.eduplos.org The activity of PGAM is vital for supplying the substrate for enolase. plos.org While direct inhibition of PGAM by this compound is not extensively documented, disruption of the subsequent step by enolase inhibition would lead to an accumulation of upstream intermediates like 2-phosphoglycerate and 3-phosphoglycerate, thereby altering the glycolytic flux.
| Enzyme | Reaction Catalyzed | Significance in Regulation |
|---|---|---|
| Hexokinase | Glucose → Glucose-6-phosphate | First irreversible step; traps glucose in the cell. wikipedia.orgpressbooks.pub |
| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate → Fructose-1,6-bisphosphate | The committed step of glycolysis; subject to allosteric regulation by ATP and AMP. wikipedia.orgpressbooks.pub |
| Phosphoglycerate Mutase (PGAM) | 3-phosphoglycerate ⇌ 2-phosphoglycerate | Positions the phosphate group for the subsequent high-energy bond formation. proteopedia.orgvirginia.edu |
| Enolase | 2-phosphoglycerate → Phosphoenolpyruvate | Generates a high-energy phosphate compound; inhibited by fluoride. nih.govnih.gov |
| Pyruvate Kinase | Phosphoenolpyruvate → Pyruvate | Final irreversible step; generates ATP and is highly regulated. wikipedia.orgturkupetcentre.net |
Modulation of Tricarboxylic Acid (TCA) Cycle Activity
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. creative-proteomics.commdpi.com The entry of glycolytic products into the TCA cycle is mediated by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. turkupetcentre.netwikipedia.org
This compound has a complex and direct interaction with the PDC. It is recognized as both an inhibitor and a substrate for the complex. turkupetcentre.netnih.gov Research demonstrates that the pyruvate dehydrogenase component (E1) of the PDC can catalyze the decomposition of this compound. nih.gov This reaction yields carbon dioxide, a fluoride anion, and acetate (B1210297). nih.gov Critically, the process involves the formation of acetylthiamin pyrophosphate (acetyl-TPP) as a key intermediate. nih.gov This acetyl-TPP is chemically competent to transfer its acetyl group to coenzyme A (CoASH), resulting in the formation of acetyl-CoA, the primary fuel for the TCA cycle. nih.gov This finding indicates that despite its inhibitory properties, this compound can be processed to directly feed into the TCA cycle.
| Reactant | Enzyme Complex | Key Intermediate | Final Products | Reference |
|---|---|---|---|---|
| This compound | Pyruvate Dehydrogenase Complex (PDC) | Acetylthiamin pyrophosphate (acetyl-TPP) | Acetyl-CoA, CO₂, Fluoride anion, Acetate | nih.gov |
Investigation of Metabolic Intermediates and Pathways using Fluorinated Analogs
The substitution of hydrogen with fluorine in metabolic molecules creates powerful probes for studying biological systems. vulcanchem.com Fluorinated analogs are valuable tools because the fluorine atom is small, minimally perturbing the molecule's shape, yet its high electronegativity can significantly alter chemical properties, allowing for the investigation of enzyme mechanisms and metabolic stability. vulcanchem.comsmolecule.com
The isotopically labeled version, [¹⁸F]-3-fluoropyruvate, has been synthesized and evaluated as a probe for in vivo metabolic imaging using positron emission tomography (PET). turkupetcentre.net PET studies with [¹⁸F]-3-fluoropyruvate aim to visualize metabolic activity, leveraging its role as a substrate for enzymes like lactate (B86563) dehydrogenase and an inhibitor of the PDC. turkupetcentre.net Such investigations have provided valuable data, revealing that the compound exhibits low uptake in many cells in vitro and can undergo defluorination in vivo, insights that are crucial for understanding its biological fate and for the design of future metabolic probes. turkupetcentre.net
More broadly, the use of fluorine-containing molecules as ¹⁹F NMR probes is a well-established technique in chemical biology. researchgate.net These probes allow for real-time analysis of metabolic processes, such as determining the stability of drug linkers and elucidating the mechanisms of drug release in biological media, without the background noise associated with proton (¹H) NMR. researchgate.net The study of this compound and its derivatives fits within this larger context of using fluorinated compounds to elucidate complex metabolic pathways.
| Fluorinated Analog/Technique | Application | Information Gained | Reference |
|---|---|---|---|
| [¹⁸F]-3-Fluoropyruvate | Positron Emission Tomography (PET) Imaging | In vivo visualization of metabolic activity, substrate uptake, and metabolic fate (e.g., defluorination). | turkupetcentre.net |
| General ¹⁹F NMR Probes | Nuclear Magnetic Resonance Spectroscopy | Real-time tracking of drug release, linker cleavage, and metabolic stability in biological media. | researchgate.net |
| General Fluorinated Analogs | Enzyme Mechanism Studies | Understanding enzyme binding sites and catalytic mechanisms through altered substrate properties. | vulcanchem.com |
Contributions to Understanding Cellular Bioenergetics and Redox States
Cellular bioenergetics describes how cells transform energy, primarily through the production and consumption of adenosine (B11128) triphosphate (ATP). meresearch.org.ukiomcworld.org This process is intrinsically linked to mitochondrial function, oxidative phosphorylation, and the metabolic state of the cell. meresearch.org.ukuni-leipzig.de By modulating the key energy-producing pathways of glycolysis and the TCA cycle, this compound directly impacts cellular bioenergetics.
The compound's activity also influences the cellular redox state, particularly the balance between reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its oxidized form (NAD⁺). The TCA cycle is a major source of NADH, which is essential for driving the electron transport chain and ATP synthesis. creative-proteomics.com The activity of the PDC itself is highly regulated by the NADH/NAD⁺ and acetyl-CoA/CoA ratios. e-dmj.org By altering the flow of metabolites into and through the TCA cycle, this compound can shift this redox balance. Furthermore, pyruvate is known to act as a scavenger of reactive oxygen species (ROS), such as hydrogen peroxide. medchemexpress.comebi.ac.uk The modulation of pyruvate metabolism by an analog could therefore interfere with this antioxidant function, further impacting the cellular redox environment.
| Parameter | Description | Potential Impact of this compound |
|---|---|---|
| ATP Production | The cell's primary energy currency, generated by glycolysis and oxidative phosphorylation. meresearch.org.uk | Can be decreased due to inhibition of glycolytic and PDC enzymes. |
| Basal Respiration | The baseline oxygen consumption rate of cells to meet energy demands. meresearch.org.uk | May be altered depending on the net effect on substrate supply to the TCA cycle. |
| NADH/NAD⁺ Ratio | A key indicator of the cellular redox state, influencing many metabolic pathways. e-dmj.org | Modulated by changes in TCA cycle flux. |
| Reactive Oxygen Species (ROS) | Chemically reactive molecules containing oxygen, which can cause cellular damage if not controlled. medchemexpress.com | Levels may be affected by interference with pyruvate's natural ROS-scavenging role. |
Role in Fluorine Chemistry and Fluorinated Derivative Synthesis
3-Fluoro-2-oxopropanoate as a Key Building Block in Organic Synthesis
This compound, also known as 3-fluoropyruvate, is a valuable and versatile building block in organic synthesis, particularly for the creation of complex fluorinated molecules. vulcanchem.com Its structure, which includes a reactive ketone, a carboxylic acid group, and a fluoromethyl group, allows it to participate in a wide array of chemical reactions. vulcanchem.com This trifunctional nature makes it a crucial starting material for synthesizing compounds with applications in pharmaceuticals and agrochemicals. vulcanchem.com
The presence of the fluorine atom significantly influences the molecule's reactivity and the properties of its derivatives. vulcanchem.com In drug design, the strategic incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. vulcanchem.commdpi.com This makes this compound a sought-after precursor in medicinal chemistry. vulcanchem.com
Its utility as a building block is demonstrated in its use to create more elaborate molecular architectures. cymitquimica.com For instance, it can undergo various transformations such as nucleophilic additions, condensations, and substitution reactions. vulcanchem.com The parent compound, 3-fluoropyruvic acid, and its salt forms, like sodium this compound, are utilized in different synthetic contexts depending on the desired solubility and reactivity. vulcanchem.com
Synthesis of Novel Fluorinated Biomolecules and Molecular Probes
The unique properties of this compound make it an important precursor for the synthesis of novel fluorinated biomolecules and molecular probes. The introduction of fluorine into biomolecules can significantly alter their biological activity and stability, making them useful tools for research and potential therapeutics. researchgate.netacademie-sciences.fr
One significant application is in the synthesis of fluorinated amino acids. researchgate.net These unnatural amino acids, when incorporated into peptides, can enhance their stability against enzymatic degradation and modulate their conformation and biological function. researchgate.netacademie-sciences.fr For example, derivatives of this compound can be used to synthesize compounds like 3-fluoro-N-methyl-d-aspartic acid and β-amino-γ,γ-difluoro-ω-phosphonoglutamic acid derivatives. nih.gov
Furthermore, this compound serves as a substrate for enzymatic synthesis to produce various fluorinated compounds. nih.gov Enzymes such as aldolases can utilize fluorinated substrates to create complex molecules like fluorinated β-hydroxy-α-amino acids. nih.gov This biocatalytic approach offers a powerful method for producing chiral fluorinated molecules with high stereoselectivity. nih.gov The resulting fluorinated biomolecules are also valuable as molecular probes, particularly in ¹⁹F NMR spectroscopy, a technique that benefits from the sensitivity of the fluorine nucleus and the low natural abundance of fluorine in biological systems. academie-sciences.frnih.gov
Development of Advanced Fluorination Strategies utilizing Pyruvate (B1213749) Scaffolds
The pyruvate scaffold, with this compound as a key example, is central to the development of advanced fluorination strategies. These strategies aim to introduce fluorine into organic molecules with high selectivity and efficiency. cuny.edu The reactivity of the pyruvate structure allows for various chemical manipulations to achieve targeted fluorination. vulcanchem.com
Researchers have developed methods for the diastereoselective fluorination of carbanions adjacent to a sulfone group in chiral molecules derived from pyruvate-related structures. cuny.edu These methods often employ electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and can achieve high levels of stereocontrol. academie-sciences.fr The choice of base and the specific structure of the aryl sulfone can influence the diastereoselectivity of the fluorination reaction. cuny.edu
Moreover, enzymatic and chemoenzymatic strategies are being explored to leverage the pyruvate scaffold for fluorination. nih.govresearchgate.net For instance, engineered polyketide synthases (PKSs) have been used to incorporate fluorinated extender units, derived conceptually from fluorinated pyruvates, into complex natural product-like molecules. nih.gov This biosynthetic approach allows for the site-selective introduction of fluorine into large, elaborate structures that would be challenging to access through traditional chemical synthesis. nih.gov The development of such methods expands the toolbox for creating novel fluorinated compounds with potential applications in medicine and materials science. nih.govacademie-sciences.fr
Advanced Research Techniques and Computational Studies
Spectroscopic Characterization for Mechanistic and Structural Research
Spectroscopic methods are fundamental in confirming the identity, purity, and structural features of 3-fluoro-2-oxopropanoate and its derivatives. These techniques are also pivotal in monitoring its behavior in enzymatic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation. ¹⁹F NMR spectroscopy is particularly valuable, as it directly detects the fluorine atom, allowing researchers to monitor the progress of fluorination reactions and assess the purity of the final compound. The chemical shift and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment and conformation of the molecule. nih.govrsc.orgnih.gov For instance, through-space spin-spin couplings can reveal conformational preferences in related fluorinated compounds. pdbj.org
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps to confirm the elemental composition of the molecule. biologiachile.cl Electrospray ionization (ESI-MS) is a common technique used to generate ions for MS analysis. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to validate the presence of specific functional groups within the molecule, such as the characteristic stretches of the carbonyl (C=O) and carbon-fluorine (C-F) bonds.
These spectroscopic techniques collectively provide a comprehensive characterization of the molecule, which is essential for its use in further biochemical and computational studies.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Application | Findings / Data | Citations |
| ¹⁹F NMR | Purity assessment & reaction monitoring | Detects the fluorine signal to confirm fluorination and purity. | nih.gov |
| ¹H NMR | Structural analysis | Provides data on proton environments and couplings. | rsc.org |
| MS / HRMS | Molecular weight & formula confirmation | Confirms molecular ion and elemental composition. | biologiachile.clresearchgate.net |
| FTIR | Functional group validation | Identifies characteristic C=O and C-F bond vibrations. |
Crystallographic Analysis of Enzyme-Compound Complexes for Structural Insights
X-ray crystallography is a powerful technique for determining the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution. biologiachile.clnumberanalytics.com This method provides invaluable "snapshots" of how this compound binds to an enzyme's active site, revealing the specific molecular interactions that govern its inhibitory activity and informing the rational design of new therapeutic agents. numberanalytics.comstanford.edu
A key example is the crystal structure of Staphylococcus aureus N-acetylneuraminic acid lyase (NAL) in a complex with fluoropyruvate (PDB ID: 5a8g). pdbj.org This structural analysis was crucial for rationalizing the stereochemical outcome of the carbon-carbon bond formation catalyzed by the enzyme. pdbj.org The crystallographic data revealed the precise orientation of fluoropyruvate within the active site, identifying the key amino acid residues involved in binding and catalysis. pdbj.org Such studies allow researchers to visualize conformational changes induced by substrate binding and understand the chemical environment of the active site. numberanalytics.com
Table 2: Crystallographic Data for Enzyme in Complex with Fluoropyruvate
| Enzyme | PDB ID | Ligand | Resolution (Å) | Key Insights | Citations |
| N-acetylneuraminic acid lyase (NAL) from S. aureus | 5a8g | Fluoropyruvate | 1.72 | Revealed the binding mode and helped rationalize the stereoselectivity of the enzymatic reaction. | pdbj.org |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering dynamic insights into reaction mechanisms and binding events that are often difficult to capture through empirical methods alone.
Computational methods are extensively used to simulate enzymatic reaction pathways. Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach that allows for the detailed study of electronic rearrangements within the active site (QM region) while treating the surrounding protein and solvent environment with less computationally expensive methods (MM region). frontiersin.orgfrontiersin.org
These simulations are used to map potential energy surfaces, identify reaction intermediates, and characterize the structure and energetics of transition states. frontiersin.orgresearchgate.net For example, in studies of halogenating enzymes, computational models using 2-oxopropanoate (a close analog of this compound) have been employed to validate density functional theory (DFT) methods for describing the reaction mechanism. frontiersin.orgresearchgate.net Transition state analysis, which combines experimental kinetic isotope effects with computational chemistry, provides a detailed blueprint of the highest-energy point along the reaction coordinate, which is invaluable for designing potent transition-state analog inhibitors. nih.gov
Molecular dynamics (MD) simulations are used to model the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that occur upon ligand binding and can reveal the role of solvent molecules, such as water, in mediating interactions. For instance, MD simulations have suggested that water-mediated hydrogen bonding can enhance the binding of fluorinated inhibitors.
Docking studies, another computational technique, predict the preferred binding orientation of a ligand within an enzyme's active site. frontiersin.org This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These computational approaches are critical for understanding the structural basis of an inhibitor's potency and selectivity.
Applications of Metabolic Profiling Methodologies in Biochemical Research
Metabolic profiling, or metabolomics, involves the comprehensive analysis of small-molecule metabolites in a biological system. e-enm.orgfrontiersin.org It provides a functional readout of cellular status and can be used to understand the downstream biochemical consequences of enzyme inhibition by compounds like this compound.
Future Directions in Academic Research on 3 Fluoro 2 Oxopropanoate
Emerging Research Frontiers in Fluorinated Metabolite Studies
The proliferation of fluorinated pharmaceuticals and agrochemicals in recent decades has led to an expanding interest in the fate of these compounds in biological systems and the environment. nih.govacs.org A significant portion of these commercial products contain fluorine, which can enhance metabolic stability, bioavailability, and binding affinity. researchgate.netmdpi.comvulcanchem.com Consequently, the study of fluorinated metabolites—products of biotransformation—is a critical emerging frontier. nih.govacs.org
Research is increasingly focused on understanding the microbial degradation of organofluorine compounds. nih.govacs.org The stability of the carbon-fluorine bond often makes these substances recalcitrant, and their metabolites may be as persistent or more toxic than the parent compounds. nih.govacs.org Studies have begun to isolate and characterize microorganisms capable of cleaving the C-F bond, revealing novel enzymatic pathways for defluorination. acs.orgmdpi.com For instance, soil microbes have been shown to degrade complex fluorinated peptides, yielding fluoride (B91410) ions and new fluorinated metabolites. acs.org Understanding the mechanisms of microbial biotransformation is essential for environmental remediation and assessing the ecological impact of fluorinated products. researchgate.netnih.gov
In this context, 3-fluoro-2-oxopropanoate serves as a model compound. Its simple structure allows for fundamental investigations into how fluorinated metabolites interact with central metabolic pathways and the specific enzymes involved in their breakdown. Future research will likely involve:
Metabolic Fate Analysis: Tracing the metabolic fate of this compound in various organisms to identify downstream metabolites and understand how the fluorine atom influences metabolic flux.
Enzymatic Defluorination Studies: Identifying and characterizing enzymes that can defluorinate this compound, providing insight into novel bioremediation strategies.
Comparative Toxicology: Using simple fluorinated molecules like this compound to understand the structure-toxicity relationships of fluorinated metabolites, which is crucial for designing safer future generations of drugs and agrochemicals. acs.org
| Research Area | Objective | Relevance of this compound | Key References |
|---|---|---|---|
| Microbial Biotransformation | Investigate the degradation pathways of organofluorine compounds in microorganisms. | Serves as a simple model substrate to discover and characterize novel defluorination enzymes and pathways. | nih.gov, acs.org, mdpi.com |
| Environmental Fate | Assess the persistence, bioaccumulation, and toxicity of fluorinated compounds and their by-products in ecosystems. | Helps establish baseline data on the environmental behavior of small, mobile fluorinated organic acids. | researchgate.net, acs.org |
| Designing Safer Chemicals | Use metabolic and toxicological data to guide the synthesis of new fluorinated molecules with improved environmental and health profiles. | Provides fundamental insights into how fluorine substitution affects biological activity and toxicity. | researchgate.net, acs.org |
Potential for Novel Biochemical Probe Development and Applications
Due to its structural similarity to pyruvate (B1213749), this compound is a valuable biochemical tool for probing the function of pyruvate-metabolizing enzymes and transport systems. vulcanchem.com The fluorine atom alters the electronic properties of the molecule without significantly increasing its size, allowing it to act as a substrate or inhibitor for various enzymes, thereby providing insights into their active sites and catalytic mechanisms. mdpi.comvulcanchem.com
Past research has demonstrated that this compound interacts with the pyruvate dehydrogenase (PDH) complex, a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. turkupetcentre.netfrontiersin.orgnih.gov It acts as a substrate for the E1 component of the complex, leading to the formation of acetyl-CoA, but also functions as an inhibitor. turkupetcentre.netnih.gov This dual role allows researchers to dissect the enzyme's mechanism. nih.gov It has also been used as a probe to study the expression of monocarboxylate transporters, which are often upregulated in cancer cells. oatext.com
Future development in this area could focus on several promising avenues:
Expanded Enzyme Inhibition Profiling: Systematically screening this compound against a wider range of pyruvate- and keto-acid-dependent enzymes to identify new molecular targets and regulatory nodes in metabolism.
¹⁹F NMR Probes: Utilizing the fluorine atom as a ¹⁹F NMR reporter to study enzyme-substrate interactions in real-time. This technique can provide detailed information about the binding event and conformational changes in the enzyme active site without the need for radioactive labeling.
Radiolabeled Tracers for PET Imaging: While initial studies with [¹⁸F]-3-fluoropyruvate for Positron Emission Tomography (PET) imaging showed low tissue uptake, potentially due to hydration in aqueous solutions, this remains an area of interest. turkupetcentre.net Future research could focus on developing derivatives of this compound that are more stable and have better cell permeability, potentially leading to new imaging agents for visualizing metabolic dysregulation in diseases like cancer. mdpi.comturkupetcentre.net
| Application | Principle | Research Example | Key References |
|---|---|---|---|
| Enzyme Mechanism Studies | Acts as a pyruvate analog to inhibit or serve as a substrate for enzymes like pyruvate dehydrogenase. | Used to demonstrate the chemical competence of acetylthiamin pyrophosphate as an intermediate in the PDH complex reaction. | vulcanchem.comturkupetcentre.netnih.gov |
| Metabolic Pathway Analysis | Competitively inhibits pyruvate-dependent pathways, allowing researchers to study metabolic flux and regulation. | Used to probe the function and expression of monocarboxylate transporters in cancer cells. | frontiersin.orgoatext.com |
| ¹⁹F NMR Spectroscopy | The fluorine nucleus serves as a sensitive NMR probe to monitor binding to enzymes. | Can be used to study enzyme-substrate interactions without radioactive labels. | |
| PET Imaging Agent Development | Incorporation of ¹⁸F allows for non-invasive imaging of metabolic processes. | [¹⁸F]-3-fluoropyruvate was synthesized and tested, though with limited success due to low uptake. | mdpi.com, turkupetcentre.net |
Advancements in Tailored Synthetic Approaches for Fluorinated Alpha-Keto Acids
The availability of pure, well-characterized fluorinated compounds is essential for their study and application. While this compound is a relatively simple molecule, the synthesis of fluorinated α-keto acids presents unique challenges. Advances in synthetic organic chemistry are crucial for creating these and more complex analogs efficiently and selectively. researchgate.net
Traditional methods for synthesizing fluorinated compounds often rely on harsh reagents. researchgate.net However, modern research focuses on developing milder and more versatile catalytic methods. Recent progress relevant to the synthesis of fluorinated α-keto acids includes:
Catalytic Asymmetric Fluorination: The development of transition-metal catalysts (e.g., based on palladium) and organocatalysts for the enantioselective fluorination of α-keto esters and related precursors. beilstein-journals.orgrsc.org These methods allow for the creation of chiral molecules containing a C-F bond with high stereocontrol, which is critical for studying stereospecific biological interactions.
Use of Fluorinated Building Blocks: An alternative strategy involves using simple, commercially available fluorinated starting materials and elaborating them into more complex structures like α-keto acids. rsc.orgmdpi.com This approach avoids the direct handling of challenging fluorinating agents.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. mdpi.com Future research could explore photocatalytic routes for the synthesis and derivatization of fluorinated α-keto acids.
The continued development of these synthetic methodologies will not only facilitate the production of this compound for research but also enable the synthesis of a diverse library of related fluorinated α-keto acids. beilstein-journals.orgnih.gov This will empower researchers to conduct more sophisticated structure-activity relationship studies and develop highly tailored biochemical probes.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Fluoro-2-oxopropanoate be optimized for higher yield and purity in academic research settings?
- Methodological Answer: Systematic optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading). Anhydrous conditions and inert atmospheres minimize side reactions common in fluorinated compounds. Purification via gradient elution in column chromatography (e.g., ethyl acetate/hexane gradients) enhances purity. Reaction progress should be monitored using TLC and NMR. Analogous fluorinated ester syntheses (e.g., ethyl 3-oxopropanoate derivatives) offer procedural insights .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should ambiguous spectral data be resolved?
- Methodological Answer: High-resolution ¹⁹F and ¹H NMR, IR spectroscopy, and HRMS are critical. Ambiguities in peaks can be clarified using 2D NMR (COSY, HSQC). Conflicting data should be cross-validated with synthetic intermediates and literature on fluorinated analogs. Solvent effects or impurities may require repeated analyses under standardized conditions .
Q. What experimental variables are critical when assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability studies must control pH (buffered solutions), temperature, and solvent composition. Degradation kinetics can be tracked via HPLC or UV-Vis spectroscopy. Comparative studies with non-fluorinated analogs (e.g., 2-oxopropanoate) isolate fluorine-specific effects. Safety protocols for handling reactive intermediates, as outlined for related esters, are essential .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms of this compound be systematically addressed?
- Methodological Answer: Contradictions arise from differences in experimental setups (e.g., nucleophile concentration, solvent choice). Replicate studies under controlled conditions, supplemented by kinetic profiling (e.g., in situ NMR), clarify mechanisms. Computational modeling (DFT) predicts reactive sites, guiding empirical validation. Frameworks like FINER criteria ensure rigorous hypothesis testing .
Q. What strategies reconcile conflicting biological activity data for this compound derivatives across studies?
- Methodological Answer: Variability may stem from assay conditions (cell lines, incubation times) or compound purity. Independent synthesis and HPLC verification of derivatives confirm bioactivity. Meta-analyses should account for fluorination position and ester hydrolysis rates. Methodologies from fluorinated phenylalanine studies provide templates for data harmonization .
Q. How can computational chemistry complement experimental data to elucidate electronic effects of the fluorine substituent in this compound?
- Methodological Answer: DFT calculations model electron-withdrawing effects of fluorine on carbonyl reactivity. Results guide empirical tests, such as nucleophilic addition kinetics. Synergy between computational predictions and experimental data (e.g., Hammett plots) validates mechanistic hypotheses. Literature on analogous trifluoromethyl compounds informs parameter selection .
Q. What methodologies are effective for studying the metabolic pathways of this compound in vitro, and how should divergent degradation profiles be interpreted?
- Methodological Answer: Liver microsomal assays with LC-MS quantification track degradation. Control enzyme sources (species-specific cytochrome P450) and cofactor concentrations (NADPH). Stable isotope-labeled analogs distinguish enzymatic vs. non-enzymatic pathways. Divergent profiles may reflect interspecies metabolic differences, requiring comparative studies .
Notes on Methodology
- Referencing Standards: Citations align with literature-based frameworks (e.g., FINER criteria, PICO) to ensure reproducibility .
- Data Contradictions: Approaches emphasize replication, meta-analysis, and variable isolation, informed by qualitative research practices .
- Safety and Ethics: Protocols for fluorinated compounds (e.g., inert atmosphere handling) adhere to guidelines for reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
